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Introduction to STF-118804 and NAMPT Inhibition in Leukemia
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Compound Focus: STF-118804

CAS No.: 894187-61-2

Cat. No.: S548918

STF-118804 is a highly specific, next-generation nicotinamide phosphoribosyltransferase (NAMPT)
inhibitor investigated for its potent anti-leukemic effects [1] [2]. NAMPT catalyzes the rate-limiting step in
the NAD+ salvage pathway, converting nicotinamide to nicotinamide mononucleotide (NMN), which is
essential for maintaining cellular NAD+ pools [3] [1]. Cancer cells, particularly those of hematopoietic
origin, often exhibit increased reliance on NAD+ for their high metabolic rates and rapid proliferation,
making them vulnerable to NAMPT inhibition [3] [4].

STF-118804 has demonstrated significant efficacy in preclinical models of high-risk and chemorefractory
leukemias, including MLL-rearranged acute lymphoblastic leukemia (ALL) and T-cell ALL (T-ALL) [3]
[2] [4]. By depleting intracellular NAD+, STF-118804 disrupts glycolysis, mitochondrial function, and ATP

production, ultimately inducing apoptesis and reducing the viability of leukemia-initiating cells [1] [2].

Key Experimental Findings and Quantitative Data

In Vitro Efficacy of STF-118804 in Hematological Malighancies

Table 1: In vitro cytotoxicity of STF-118804 in leukemia cell lines and primary samples
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Experimental

Cell Type | Model IC50 / Efficacy Additional Observations Source
Readout
B-ALL cell lines Cell viability (72h)  IC50 in low Induces apoptosis without [2]
(MLL-rearranged) nanomolar antecedent cell cycle arrest.
range
Primary pediatric  Cell viability (48h)  IC50 in low Confirmed sensitivity in [2]
ALL samples nanomolar patient-derived samples.
range
T-ALL cell lines Cell viability (72h High cytotoxicity ~ Part of a panel showing [3]
ATP assay) NAMPT inhibition had

greatest cytotoxicity.

MV411 Leukemia Apoptosis Effective STF-118804 induces [2]
Cells induction leukemia cell apoptosis.

In Vivo Efficacy of STF-118804

Table 2: In vivo efficacy of STF-118804 in leukemia xenograft models

Model Description Dosing Regimen Treatment Outcome Source
Orthotopic xenograft 25 mglkg, administered Improved survival and effective [2]
of high-risk ALL subcutaneously, twice depletion of leukemia-initiating cells.
(MV411 cells) daily
Patient-Derived Data from related Significantly reduced peripheral blood  [3]
Xenograft (PDX) T- NAMPT inhibitor FK866 disease burden and prolonged
ALL models survival (median survival 60.5 vs 21
days).

Detailed Protocols for Apoptosis Assays
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Cell Viability and Cytotoxicity Assessment (72-hour assay)

This protocol measures metabolic activity as a surrogate for cell viability after STF-118804 treatment.

Materials:

e STF-118804: Prepare a 10 mM stock solution in DMSO. Store at -80°C [3].

e Cell culture medium: RPMI-1640 supplemented with 10-20% FBS and 1% penicillin-streptomycin [3]
[5].

e Leukemia cell lines (e.g., MV411, SEM, Nalm6) or primary patient samples.

e 96-well tissue culture plates.

o CellTiter-Blue Cell Viability Assay or CellTiter-Glo Luminescent Cell Viability Assay (for ATP detection)
[31[2].

Procedure:

¢ Cell Plating: Seed leukemia cells into 96-well plates at a density of 6x105 cells per milliliter
(approximately 60,000 cells per well for a 100 uL final volume) [2].
e Compound Treatment: Add STF-118804 in increasing concentrations (e.g., 1 nM to 10 uM). Include
a vehicle control (DMSO at equivalent concentration, typically <0.1%).
¢ Incubation: Incubate plates at 37°C under 5% CO2 for 72 hours [2].
¢ Viability Measurement:
o For CellTiter-Blue: Add reagent at a 1:10 dilution to the culture medium. Incubate for 4 hours
at 37°C. Measure fluorescence at EXIEm = 555/590 nm [2].
o For CellTiter-Glo: Add equal volume of reagent to wells. Mix and incubate for 10 minutes at
room temperature. Record luminescence [3].
o Data Analysis: Calculate percent viability relative to vehicle-treated controls. Determine IC50 values
using non-linear regression in software such as Prism.

Apoptosis Detection via Annexin V/Propidium lodide Staining

This protocol distinguishes early and late apoptotic cells by measuring phosphatidylserine externalization

and membrane integrity.

Materials:

e Annexin V-FITC Apoptosis Detection Kit.
¢ Binding Buffer (10x).
e Propidium lodide (PI) staining solution.
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e Phosphate Buffered Saline (PBS), ice-cold.
e Flow cytometry tubes.
e Flow cytometer equipped with 488 nm excitation.

Procedure:

e Cell Treatment: Treat leukemia cells (e.g., MV411) with desired concentrations of STF-118804 (e.qg.,
near the IC50) for 24-48 hours [2].
¢ Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and
wash once with ice-cold PBS.
e Staining:
o Resuspend cell pellet in 100 pL of 1X Binding Buffer (approximately 1x10° cells/mL).
o Add Annexin V-FITC and PI according to kit manufacturer's instructions.
o Gently vortex and incubate for 15 minutes at room temperature in the dark.
e Analysis:
o Within 1 hour, add 400 pL of 1X Binding Buffer to each tube.
o Analyze samples by flow cytometry.
o Use untreated and single-stained controls for compensation and quadrant setting.

Data Interpretation:

e Annexin V-FITC negative / Pl negative: Viable, non-apoptotic cells.
¢ Annexin V-FITC positive | Pl negative: Early apoptotic cells.
e Annexin V-FITC positive / Pl positive: Late apoptotic or necrotic cells.

Caspase-3/7 Activation Assay

This protocol detects the activation of executioner caspases, a key event in the apoptotic pathway.

Materials:

e CellEvent Caspase-3/7 Green Detection Reagent [5].
e Hoechst 33342 or other nuclear stain.
¢ Live cell imaging platform or fluorescent microscope.

Procedure:

e Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate.
e Treatment: Treat cells with STF-118804 for 24-48 hours.
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e Staining: Add CellEvent Caspase-3/7 Green Reagent (2 uM final concentration) and nuclear stain
(e.g., 1-5 pg/mL Hoechst 33342) directly to the culture medium.
¢ Incubation and Imaging: Incubate for 30-60 minutes at 37°C. Image cells using a fluorescent

microscope or high-content imager (Green fluorescence for active Caspase-3/7; blue fluorescence for
nuclei) [5].

¢ Analysis: Quantify the percentage of caspase-3/7 positive cells relative to total nuclei count.

Mechanism of Action and Signhaling Pathways

STF-118804 induces apoptosis through a well-defined mechanism initiated by the inhibition of NAMPT. The

following diagram illustrates the key molecular events and consequences.
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Figure 1: Mechanism of STF-118804-induced apoptosis in leukemia cells. STF-118804 directly inhibits

NAMPT, triggering a cascade of metabolic and signaling disruptions that culminate in programmed cell

death.

Key mechanistic steps include:

e NAD+ Depletion: STF-118804 directly and specifically inhibits NAMPT, the rate-limiting enzyme in
the NAD+ salvage pathway. This leads to a rapid and severe depletion of intracellular NAD+ pools [1]
[2].

e Metabolic Collapse: NAD+ is an essential cofactor for glycolysis. Its depletion cripples ATP
generation via glycolysis, leading to a severe energy deficit [1]. This metabolic stress activates AMPK
and inhibits mTOR signaling, further signaling cellular distress and inhibiting growth pathways [1].

¢ Mitochondrial Dysfunction and Apoptosis: The bioenergetic crisis impacts mitochondrial function.
In specific leukemia subtypes, such as neuroblastoma models, this is associated with downregulation
of key oncoproteins like N-MYC [5]. These combined stresses—energy depletion, disrupted signaling,
and oncogene modulation—converge to initiate the intrinsic apoptotic pathway, resulting in caspase
activation and cell death [5] [2].

Advanced Applications and Combination Strategies

Research indicates that the efficacy of NAMPT inhibitors can be influenced by several factors, suggesting

strategic opportunities for combination therapy.

DIOSIS b Potentiates STF-118804 effect

Click to download full resolution via product page

Figure 2: Rationale for combining STF-118804 with a CD73 inhibitor. This strategy blocks an external

salvage pathway that can supply NAD+ precursors and confer resistance to NAMPT inhibition.

e Combination with Metabolic Modulators: Co-treatment with an AMPK activator (A769662) or an

MTOR inhibitor (Rapamycin) can potentiate the cell death caused by STF-118804, leading to a
greater-than-additive reduction in cell viability [1].
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e Rescue Experiments: To confirm the on-target mechanism of STF-118804, exogenous NMN (200
MM) can be added to the culture medium 1 hour prior to inhibitor treatment. NMN supplementation
bypasses the NAMPT blockade and restores the NAD+ salvage pathway, which is expected to rescue
cell viability and confirm target specificity [3] [1].

Troubleshooting and Technical Notes

¢ Solubility and Storage: STF-118804 is soluble in DMSO at 20-61 mg/mL to create stock solutions
[2] [6]. Aliquot and store at -80°C to avoid freeze-thaw cycles and moisture absorption.

e NAD+ Measurement: For direct confirmation of target engagement, measure intracellular NAD+
levels using colorimetric or fluorometric kits after 24-48 hours of treatment. A concentration-
dependent decrease in NAD+ is a key indicator of NAMPT inhibition [1].

e Cell Line Variability: Sensitivity to STF-118804 can vary between leukemia subtypes and cell lines.
It is recommended to perform initial dose-response curves to establish specific IC50 values for your
model system [3] [2].

¢ In Vivo Formulation: For animal studies, a common formulation is a clear solution prepared in 5%
DMSO, 40% PEG300, 5% Tween-80, and 50% ddHz0, validated for subcutaneous administration [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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